

An In-depth Technical Guide to [3-(2-Pyrimidinyloxy)phenyl]methanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: [3-(2-Pyrimidinyloxy)phenyl]methanol

Cat. No.: B1303014

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of **[3-(2-Pyrimidinyloxy)phenyl]methanol**. The information is curated for professionals in the fields of chemical research and drug development.

Chemical Identity and Nomenclature

The compound with the common name **[3-(2-Pyrimidinyloxy)phenyl]methanol** is systematically named in accordance with IUPAC nomenclature.

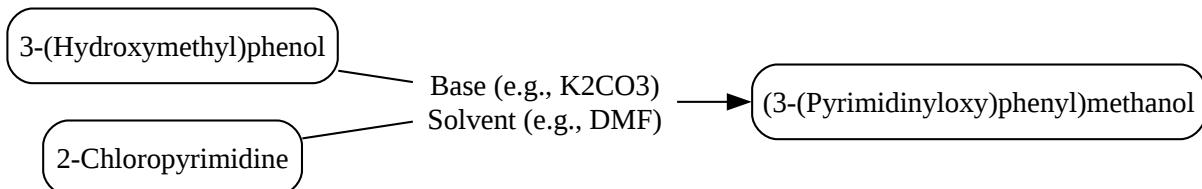
IUPAC Name: (3-(Pyrimidin-2-yl)oxy)phenyl)methanol

Synonyms:

- 3-(2-Pyrimidinyloxy)benzyl alcohol
- m-(Pyrimidin-2-yl)oxybenzyl alcohol

Molecular Structure:

Caption: Chemical structure of (3-(Pyrimidin-2-yl)oxy)phenyl)methanol.


Table 1: Chemical Identifiers and Properties

Property	Value
CAS Number	82440-25-3
Molecular Formula	C ₁₁ H ₁₀ N ₂ O ₂
Molecular Weight	202.21 g/mol
Appearance	White to off-white solid
Melting Point	147-150 °C

Synthesis and Experimental Protocols

The synthesis of (3-(Pyrimidinyloxy)phenyl)methanol can be achieved through a nucleophilic aromatic substitution reaction. A general protocol is outlined below, based on established methods for the preparation of aryl pyrimidinyl ethers.

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: General synthetic scheme for (3-(Pyrimidinyloxy)phenyl)methanol.

Experimental Protocol: Synthesis of (3-(Pyrimidinyloxy)phenyl)methanol

- Materials:
 - 3-(Hydroxymethyl)phenol
 - 2-Chloropyrimidine

- Potassium carbonate (K_2CO_3), anhydrous
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$)
- Procedure:
 - To a solution of 3-(hydroxymethyl)phenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
 - Stir the mixture at room temperature for 30 minutes.
 - Add 2-chloropyrimidine (1.1 eq) to the reaction mixture.
 - Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
 - After completion, cool the reaction mixture to room temperature and pour it into water.
 - Extract the aqueous layer with ethyl acetate (3 x 50 mL).
 - Combine the organic layers and wash with brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, (3-(Pyrimidinyloxy)phenyl)methanol.
- Characterization:
 - The structure and purity of the synthesized compound should be confirmed by analytical techniques such as 1H NMR, ^{13}C NMR, and mass spectrometry.

Potential Biological Activity and Signaling Pathways

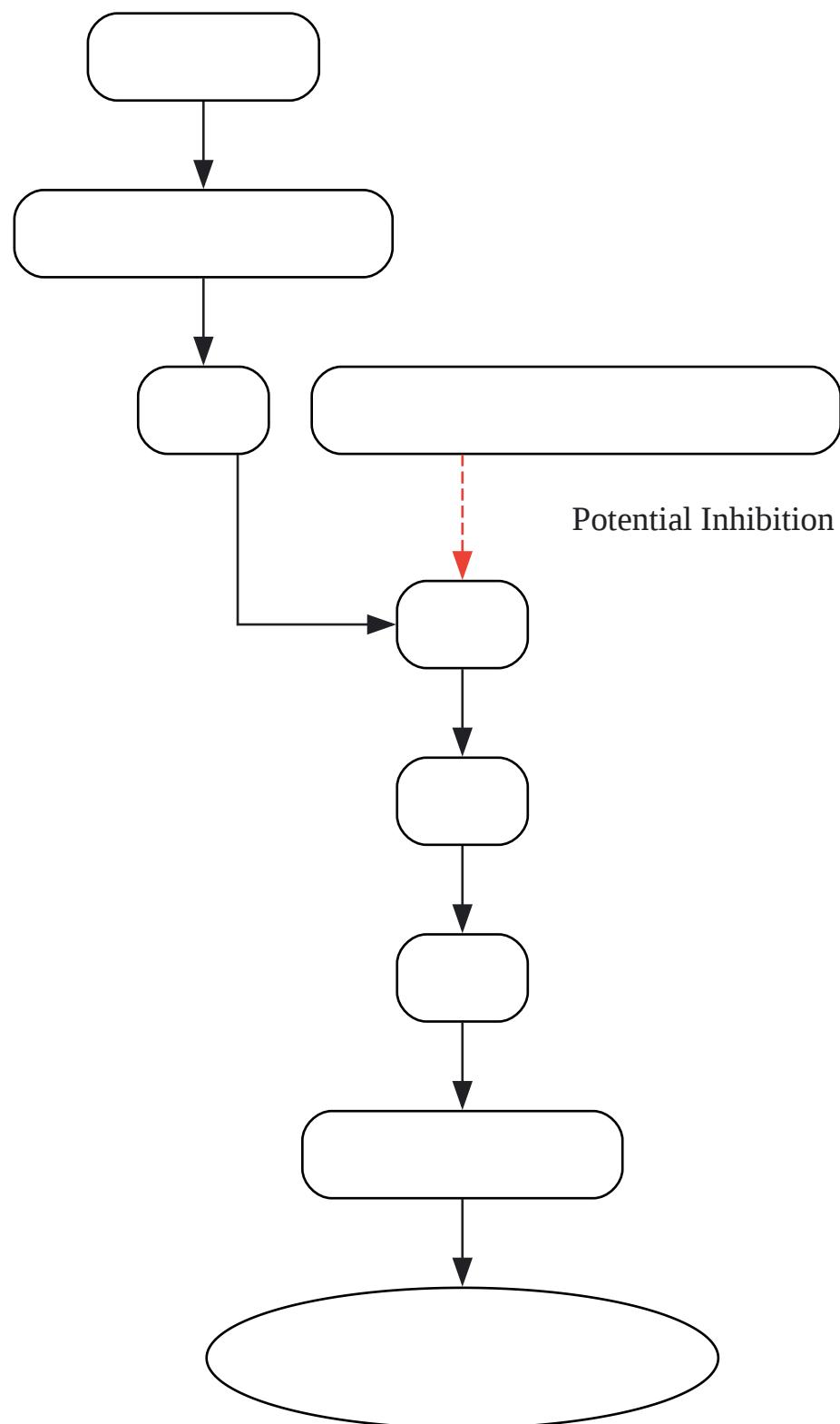

While specific biological data for (3-(Pyrimidinyloxy)phenyl)methanol is not extensively reported in the public domain, the pyrimidine scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of pyrimidine have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Table 2: Biological Activities of Structurally Related Pyrimidine Derivatives

Compound Class	Biological Activity	Target/Pathway (Example)	Reference IC_{50}/EC_{50}
Pyridyl Pyrimidine Derivatives	Anticancer	Hedgehog Signaling Pathway (Smoothed inhibitor)	Varies with substitution
Pyrido[2,3-d]pyrimidine Derivatives	Anticancer	EGFR Kinase Inhibitor	Varies with substitution
Thieno[2,3-d]pyrimidine Derivatives	Anticancer	EGFR L858R/T790M Inhibitor	Varies with substitution
Furo[2,3-d]pyrimidine Derivatives	Kinase Inhibition	Various Protein Kinases	Varies with substitution

Given the prevalence of pyrimidine-containing compounds as kinase inhibitors, it is plausible that (3-(Pyrimidinyloxy)phenyl)methanol could exhibit activity against certain protein kinases. A hypothetical signaling pathway that could be investigated is the Mitogen-Activated Protein Kinase (MAPK) pathway, which is frequently dysregulated in cancer.

Hypothetical Signaling Pathway for Investigation:

[Click to download full resolution via product page](#)

Caption: Hypothetical inhibition of the MAPK signaling pathway.

Conclusion and Future Directions

(3-(Pyrimidinyloxy)phenyl)methanol is a readily synthesizable molecule containing a privileged pyrimidine scaffold. While its specific biological functions are yet to be fully elucidated, its structural similarity to known pharmacologically active compounds, particularly kinase inhibitors, suggests it as a candidate for further investigation in drug discovery programs. Future research should focus on its synthesis, purification, and comprehensive biological evaluation against a panel of disease-relevant targets, such as protein kinases involved in cancer and inflammatory diseases. The detailed experimental protocols and structured data presented in this guide provide a solid foundation for such research endeavors.

- To cite this document: BenchChem. [An In-depth Technical Guide to [3-(2-Pyrimidinyloxy)phenyl]methanol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1303014#3-2-pyrimidinyloxy-phenyl-methanol-iupac-name-and-synonyms\]](https://www.benchchem.com/product/b1303014#3-2-pyrimidinyloxy-phenyl-methanol-iupac-name-and-synonyms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com